

Mechanism of m-Methyl red as a pH indicator

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Compound of Interest

Compound Name: *m*-Methyl red

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An In-depth Technical Guide on the Mechanism of **m-Methyl Red** as a pH Indicator

Introduction

Methyl red is a synthetic azo dye widely utilized in analytical chemistry, microbiology, and various research applications as a pH indicator.[1][2] Its efficacy stems from a distinct and reversible color change in response to variations in hydrogen ion concentration, making it an invaluable tool for acid-base titrations and the identification of microbial metabolic pathways.[2][3] This technical guide provides a comprehensive examination of the core mechanism of **m-Methyl red**, detailing its chemical principles, quantitative properties, and key experimental protocols for its characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep, technical understanding of this indicator.

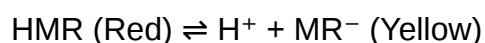
Core Mechanism of Action

The functionality of methyl red as a pH indicator is rooted in its molecular structure and its ability to exist in two different, colored forms depending on the pH of the solution.[4] Chemically known as 2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid, it is a weak acid that undergoes a structural transformation upon protonation and deprotonation.[1][5]

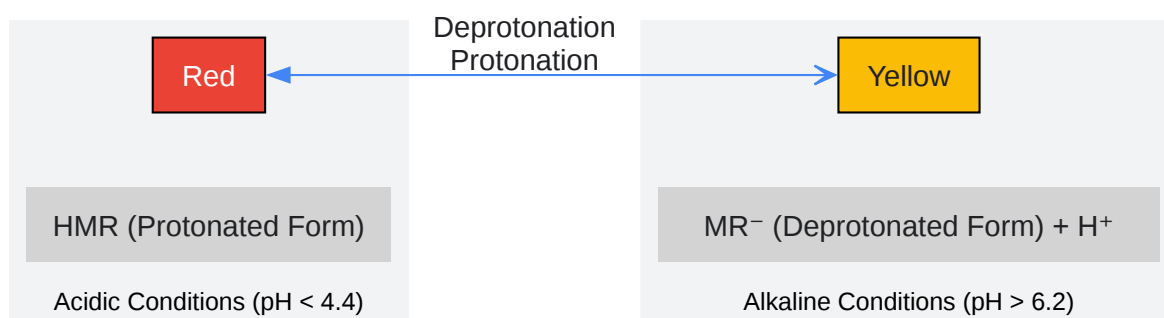
In acidic solutions (pH below 4.4), the molecule is protonated, primarily at the dimethylamino group. This protonation leads to a significant rearrangement of the electron distribution within the molecule, resulting in the formation of a quinone-diimine structure.[6][7][8] This protonated form, often designated as HMR, is responsible for the characteristic red color and has a maximum absorbance wavelength (λ_{max}) of approximately 520 nm.[4][9][10]

Conversely, in neutral or alkaline solutions (pH above 6.2), the molecule is deprotonated.^[11] This unprotonated form (MR^-) is a simple diazo dye with extended conjugation, which appears yellow.^{[6][12]} The basic form absorbs light at a different wavelength, with a λ_{max} around 428-435 nm.^{[4][9]} The transition between these two states occurs over a pH range of 4.4 to 6.2, where the solution will appear orange as it contains a mixture of both the red and yellow forms.^{[5][11]}

The equilibrium between the acidic (HMR) and basic (MR^-) forms can be represented as follows:



This equilibrium is governed by its acid dissociation constant (pK_a), which is approximately 5.1.^{[5][13]}



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Figure 1: Chemical equilibrium of **m-Methyl red** indicator.

Quantitative Data Summary

The physicochemical properties of **m-Methyl red** are crucial for its application. The key quantitative parameters are summarized in the table below for easy comparison and reference.

Parameter	Value	Reference(s)
IUPAC Name	2-[[4-(Dimethylamino)phenyl]diazenyl]benzoic acid	[5][8]
Chemical Formula	C ₁₅ H ₁₅ N ₃ O ₂	[1]
Molar Mass	269.304 g·mol ⁻¹	[1]
pKa	~5.1	[5][13]
pH Transition Range	4.4 (Red) – 6.2 (Yellow)	[5][11]
λ _{max} (Acidic Form, HMR)	~520 nm	[4][10]
λ _{max} (Basic Form, MR ⁻)	~428 nm	[9]
Appearance	Dark red crystalline powder	[1][5]

Experimental Protocols

A fundamental experiment for characterizing any pH indicator is the determination of its acid dissociation constant (pKa). The spectrophotometric method is a precise and common approach.

Protocol: Spectrophotometric Determination of pKa of m-Methyl Red

This protocol outlines the steps to determine the pKa of **m-Methyl red** by measuring the absorbance of its solutions at various pH values.[9][14]

1. Principle: The Henderson-Hasselbalch equation provides the relationship between pH and pKa for an indicator.[15] By measuring the concentrations of the ionized (MR⁻) and unionized (HMR) forms spectrophotometrically at a known pH, the pKa can be calculated. The concentrations are determined using the Beer-Lambert Law by measuring absorbance at the λ_{max} of both the acidic and basic forms.[9]

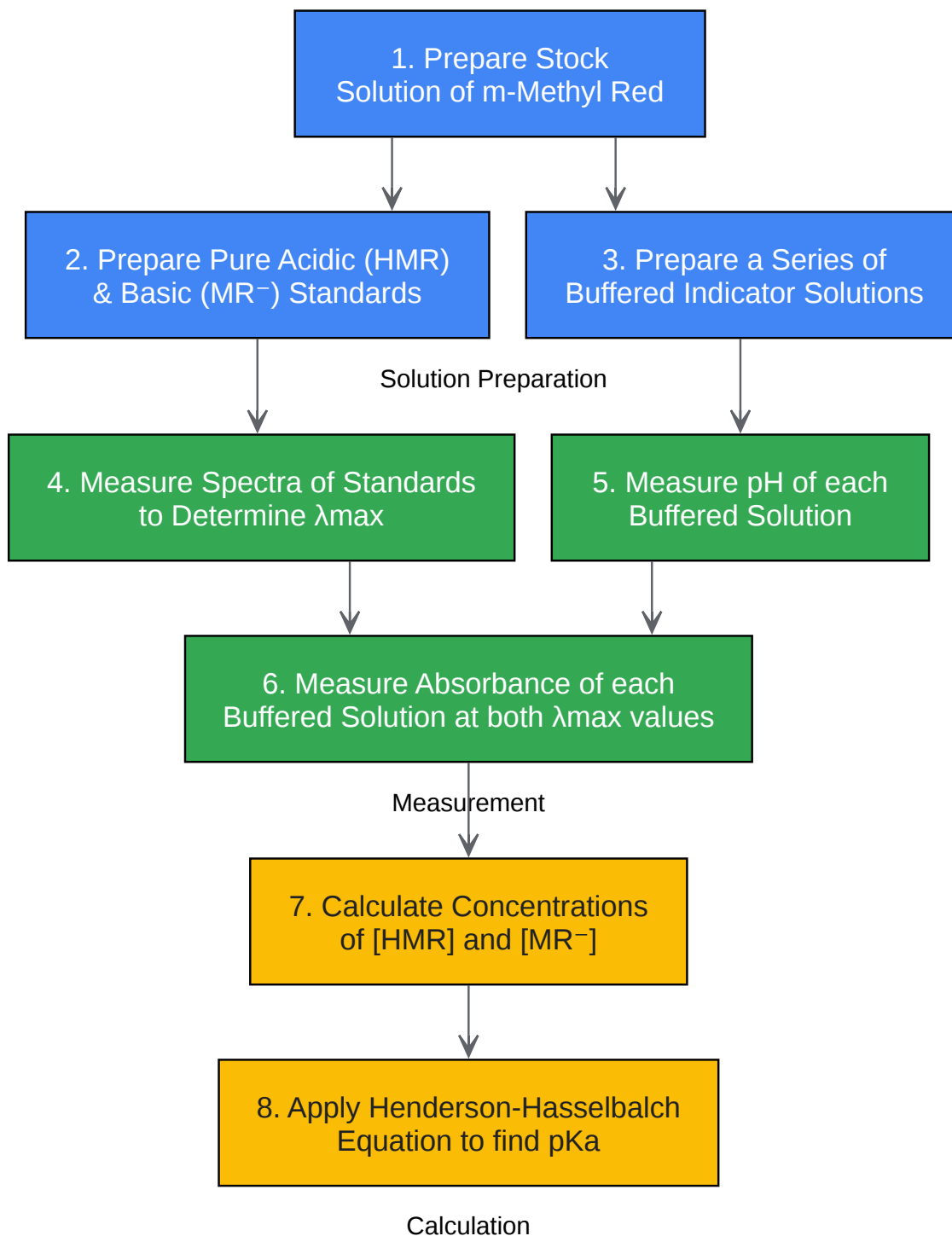
2. Reagents and Equipment:

- **m-Methyl Red** stock solution (e.g., 0.1% in ethanol)[16]
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium acetate (NaOAc) solution (e.g., 0.1 M)[9]
- A series of buffer solutions covering a pH range from ~3 to ~7
- UV-Vis Spectrophotometer
- pH meter
- Volumetric flasks and pipettes
- Cuvettes

3. Methodology:

- Step 1: Preparation of Standard Acidic and Basic Solutions.[9]
 - Acidic Solution (Pure HMR): Prepare a solution by adding a known volume of the methyl red stock solution to a volumetric flask and diluting it with 0.1 M HCl. This ensures the indicator is fully in its protonated (red) form.
 - Basic Solution (Pure MR^-): Prepare a second solution by adding the same volume of methyl red stock to a volumetric flask and diluting it with 0.1 M sodium acetate. This ensures the indicator is fully in its deprotonated (yellow) form.[9]
- Step 2: Determination of λ_{max} .
 - Scan the absorbance of the acidic solution across the visible spectrum (e.g., 350-750 nm) to find its wavelength of maximum absorbance (λ_{max} for HMR, approx. 520 nm).[17]
 - Repeat the scan for the basic solution to find its λ_{max} (λ_{max} for MR^- , approx. 428 nm).[9]
- Step 3: Preparation of Buffered Indicator Solutions.[9]

- Prepare a series of solutions (e.g., 5-7 solutions) by adding a constant, known volume of the methyl red stock solution to volumetric flasks.
- Dilute each flask to the mark with a different buffer solution, creating a range of pH values within the indicator's transition range (pH 4-7).
- Step 4: Measurement of pH and Absorbance.
 - For each buffered solution, accurately measure the pH using a calibrated pH meter.
 - Measure the absorbance of each solution at the two predetermined λ_{max} values (one for HMR and one for MR^-).
- Step 5: Calculation of pKa.
 - Use the absorbances of the pure acidic and basic solutions to determine the molar absorptivity coefficients (ϵ) for both HMR and MR^- at both wavelengths.[\[14\]](#)
 - For each buffered solution, use the measured absorbances and the Beer-Lambert law to calculate the concentrations of [HMR] and [MR^-].[\[14\]](#)
 - Apply the Henderson-Hasselbalch equation for each buffered solution: $\text{pKa} = \text{pH} - \log([\text{MR}^-]/[\text{HMR}])$
 - Calculate the average pKa from the values obtained for each buffered solution.[\[14\]](#)



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Figure 2: Experimental workflow for pKa determination.

Conclusion

m-Methyl red's function as a pH indicator is a direct consequence of a pH-dependent structural equilibrium. The protonation-induced shift from a yellow azo-benzenoid structure to a red quinoid structure provides a distinct visual endpoint for analytical procedures. A thorough understanding of its quantitative properties, such as its pKa and absorption maxima, combined with robust experimental protocols, allows for its precise and reliable application in scientific research and development.

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